1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Overview
Description
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a compound that contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of azetidine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting group . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ring-Opening Reactions: Due to the strain in the four-membered ring, the azetidine ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. By introducing the Boc group, the reactivity of the amine is temporarily masked, allowing for selective reactions to occur at other functional groups in the molecule. This selective protection and deprotection strategy is widely used in organic synthesis to achieve complex molecular architectures .
Comparison with Similar Compounds
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
3-(Boc-amino)azetidine: This compound also contains a Boc-protected amine but lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
1-Boc-azetidine-3-carboxylic acid: Similar to this compound but without the aminomethyl group, which affects its reactivity and applications.
Azetidine-2-carboxylic acid: This compound has a different substitution pattern on the azetidine ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the Boc-protected amine and carboxylic acid functionalities, which provide a balance of reactivity and stability for various synthetic applications .
Properties
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFLQBPESATGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.